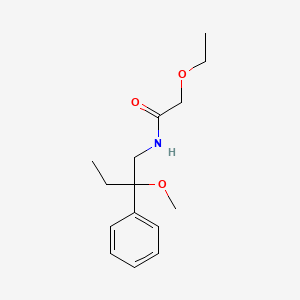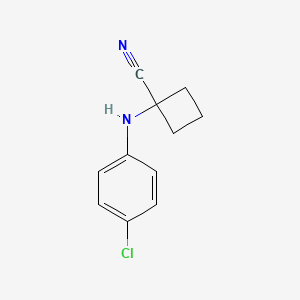
1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol, also known as TFE or 3F-Phenmetrazine, is a chemical compound that has gained interest in scientific research due to its potential as a psychostimulant and appetite suppressant. This compound is a derivative of phenmetrazine, which was previously used as an anorectic drug. However, TFE has not been approved for human consumption and is only used in laboratory settings for research purposes.
Mécanisme D'action
The exact mechanism of action of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other psychostimulants such as amphetamines and cocaine. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in increased arousal and decreased appetite.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and reduce food intake in animal models. It has also been shown to increase heart rate and blood pressure in rats. Additionally, this compound has been investigated for its potential as a treatment for ADHD and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol in laboratory experiments is its potential as a psychostimulant and appetite suppressant. This allows researchers to study the effects of these types of compounds on behavior and physiology. However, one limitation is that this compound has not been approved for human consumption and therefore cannot be used in clinical trials.
Orientations Futures
There are several potential future directions for research on 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol. One area of interest is its potential as a treatment for ADHD and obesity. Additionally, the mechanism of action of this compound could be further studied to better understand its effects on the brain and behavior. Finally, the synthesis of this compound could be optimized to increase yield and purity.
Méthodes De Synthèse
The synthesis of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol involves the reaction of 3-fluorophenylacetone with trifluoromethoxyphenylhydrazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic acid to yield this compound.
Applications De Recherche Scientifique
1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol has been studied for its potential as a psychostimulant and appetite suppressant. It has been shown to increase locomotor activity and reduce food intake in animal models. Additionally, this compound has been investigated for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and obesity.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-2-(trifluoromethoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O2/c10-7-3-1-2-6(4-7)8(14)5-15-9(11,12)13/h1-4,8,14H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCDHBCCWZPEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(COC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2618185.png)
![N-(4-acetylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2618189.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-ethoxybenzamide](/img/structure/B2618192.png)


![N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2618200.png)
![5-methyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2618201.png)





